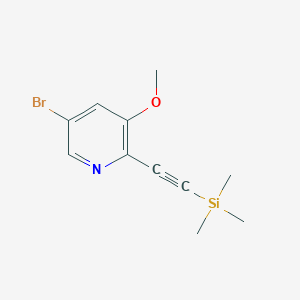

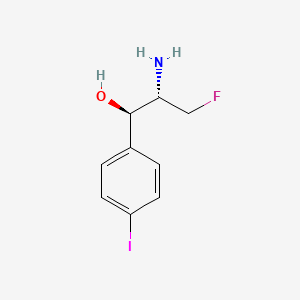

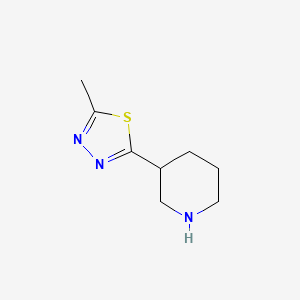

![molecular formula C10H8O3S B1519806 2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate CAS No. 1172075-67-0](/img/structure/B1519806.png)

2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate

説明

Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety . They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves C-S bond functionalization . For example, a radical-mediated mechanism has been proposed for the tandem oxidation-organocatalyzed C-S bond functionalization protocol .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be complex and varies depending on the specific compound. For instance, the structure of one compound was found to have a four-coordinated dimethylboryl center .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, some derivatives have been found to exhibit photoluminescence emissions .科学的研究の応用

-

Chemical Synthesis

- Summary of Application : Benzo[b]thiophenes are a promising class of organosulfur compounds used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They are synthesized from easily available o-silylaryl triates and alkynyl sulfides .

- Methods of Application : The synthesis involves a one-step intermolecular reaction between o-silylaryl triates and alkynyl sulfides . The wide scope of the benzothiophene synthesis and the versatile C2-functionalizations enabled the synthesis of a variety of multisubstituted benzothiophenes .

- Results or Outcomes : The synthesis resulted in a wide range of 3-substituted benzothiophenes .

-

Nanoparticle Fabrication

- Summary of Application : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Methods of Application : The fabrication of functionalized silica nanoparticles involves surface modification steps that enhance various properties of the silica surface .

- Results or Outcomes : The functionalized silica nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Organic Solar Cells

- Summary of Application : Benzo[b]thiophene-based small molecules have been used in the development of solution-processed organic solar cells . These solar cells are a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch-to-batch variation .

- Methods of Application : The benzo[b]thiophene unit, with its large and rigid planar conjugated structure, is one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .

- Results or Outcomes : The use of benzo[b]thiophene units in the design and synthesis of small molecules has led to significant progress in the field of solution-processed organic photovoltaic cells .

-

Synthesis of Benzo[b]thiophene-2-carbaldehyde

- Summary of Application : Benzo[b]thiophene-2-carbaldehyde is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules .

- Methods of Application : A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde is reported. It is based on the one-pot sequential reaction of methylthiobenzene with BuLi and DMF to give benzo[b]thiophene-2-carbaldehyde in 80% isolated yield .

- Results or Outcomes : The synthesis method provides a simple and convenient method for the direct synthesis of benzo[b]thiophene-2-carbaldehyde starting from inexpensive and commercially available methylthiobenzene .

-

Medicinal Chemistry

- Summary of Application : Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities .

- Methods of Application : The specific methods of application would depend on the specific medicinal chemistry context and the specific benzo[b]thiophene derivative being used .

- Results or Outcomes : The use of benzo[b]thiophene derivatives in medicinal chemistry has led to the development of a range of biologically active compounds .

- Pharmaceuticals

- Summary of Application : Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities .

- Methods of Application : The specific methods of application would depend on the specific medicinal chemistry context and the specific benzo[b]thiophene derivative being used .

- Results or Outcomes : The use of benzo[b]thiophene derivatives in medicinal chemistry has led to the development of a range of biologically active compounds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCCIQURMMHQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656871 | |

| Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate | |

CAS RN |

1172075-67-0 | |

| Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

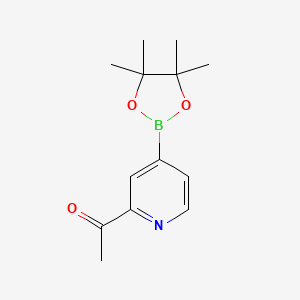

![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)

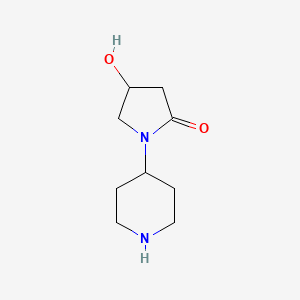

![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

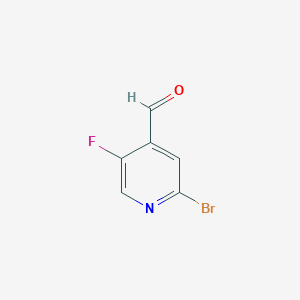

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)